4-(2-Thienyl)pyridine

Übersicht

Beschreibung

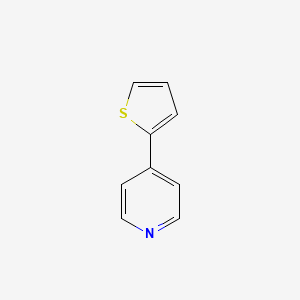

4-(2-Thienyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a thienyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)pyridine can be achieved through several methods:

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to couple a thienyl boronic acid with a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Thienyl)pyridine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the thienyl ring, with reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thienylpyridines.

Wissenschaftliche Forschungsanwendungen

4-(2-Thienyl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Analytical Chemistry: It serves as a derivatization reagent for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to enhance the detection of various analytes.

Wirkmechanismus

The mechanism of action of 4-(2-Thienyl)pyridine varies depending on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and light-emitting devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Thienyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of a pyridine ring.

4-(2-Thienyl)pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring system, offering different electronic properties.

Uniqueness

4-(2-Thienyl)pyridine is unique due to its combination of a pyridine ring and a thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile building block for various applications in medicinal chemistry and material science.

Biologische Aktivität

4-(2-Thienyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted at the fourth position by a thienyl group. This structural configuration imparts unique electronic properties that can influence its biological activities. The compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing thiophene derivatives as precursors.

- Condensation Reactions : Involving nucleophilic reagents to form thienyl-pyridine frameworks.

A notable method involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with amine precursors, allowing for the introduction of functional groups that enhance biological activity .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties by inhibiting topoisomerases I and II, enzymes critical for DNA replication and repair. A study synthesized 60 derivatives of 2-thienyl-4-furyl-6-aryl pyridines, evaluating their inhibitory effects on topoisomerases at concentrations of 20 µM and 100 µM. Compounds demonstrated notable cytotoxicity against various cancer cell lines, including HEPG-2 and MCF-7, with some derivatives showing higher efficacy than standard treatments .

| Compound | Topoisomerase I Inhibition | Topoisomerase II Inhibition | Cytotoxicity (IC50) |

|---|---|---|---|

| 8 | Significant | Moderate | 12 µM |

| 10 | Significant | Low | 15 µM |

| 11 | Moderate | Significant | 10 µM |

Antiviral Activity

Another area of interest is the antiviral potential against Hepatitis C virus (HCV). A structure-activity relationship (SAR) study identified thieno[2,3-b]pyridine derivatives as effective HCV inhibitors. These compounds exhibited low cytotoxicity while maintaining potent antiviral activity, with EC50 values ranging from 3.3 to 4.5 µM .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : By binding to active sites on topoisomerases, preventing DNA unwinding necessary for replication.

- Cellular Uptake : The thienyl group enhances lipophilicity, facilitating better cellular penetration and interaction with intracellular targets.

Case Studies

- Topoisomerase Inhibition : A detailed study on the synthesis of thienyl-pyridine derivatives revealed that specific substitutions on the pyridine ring significantly influenced their inhibitory potency against topoisomerases. For instance, derivatives with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

- Antiviral Screening : In a screening campaign for HCV inhibitors, several thieno[2,3-b]pyridine derivatives were tested in vitro, leading to the identification of compounds with favorable selectivity indices (SI > 30), indicating their potential as therapeutic agents without significant cytotoxic effects .

Eigenschaften

IUPAC Name |

4-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGYJRTNNIIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344235 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-54-4 | |

| Record name | 4-(2-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.